2-(4-Cyanophenyl)-4'-trifluoromethylacetophenone
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex aromatic ketone structures. The official IUPAC name for this compound is 4-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]benzonitrile, which precisely describes the molecular architecture and functional group positioning. This nomenclature systematically identifies the compound as a benzonitrile derivative with a substituted acetophenone moiety attached through an ethyl linker.
The compound carries the Chemical Abstracts Service registry number 898784-59-3, providing a unique identifier for database searches and chemical documentation. The molecular formula C16H10F3NO accurately represents the elemental composition, indicating sixteen carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom. The molecular weight of 289.25 grams per mole places this compound in the medium molecular weight range for organic pharmaceutical intermediates and synthetic building blocks.
Structural representation through simplified molecular-input line-entry system notation provides the string C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)C(F)(F)F)C#N, which encodes the complete molecular connectivity. The International Chemical Identifier string InChI=1S/C16H10F3NO/c17-16(18,19)14-7-5-13(6-8-14)15(21)9-11-1-3-12(10-20)4-2-11/h1-8H,9H2 provides additional structural verification and enables computational analysis. These systematic identifiers ensure unambiguous compound identification across various chemical databases and research platforms.
Table 1: Systematic Identification Parameters
| Parameter | Value |
|---|---|
| IUPAC Name | 4-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]benzonitrile |
| Chemical Abstracts Service Number | 898784-59-3 |
| Molecular Formula | C16H10F3NO |
| Molecular Weight | 289.25 g/mol |
| InChI Key | HGNGJBPVDZSFMA-UHFFFAOYSA-N |
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits a complex three-dimensional structure characterized by two aromatic ring systems connected through a ketone-containing ethyl bridge. The compound features a central acetophenone moiety where the carbonyl group serves as the primary conformational determinant, influencing the overall molecular shape and electronic distribution. The trifluoromethyl group attached to the para position of one phenyl ring introduces significant electronic effects due to the high electronegativity of fluorine atoms.
The benzonitrile component contributes to molecular rigidity through the linear geometry of the cyano group, which extends from the para position of the second aromatic ring. This structural arrangement creates a molecular framework where the two aromatic systems can adopt various conformational states depending on rotation around the central ethyl bridge. The presence of both electron-withdrawing groups, namely the trifluoromethyl and cyano functionalities, significantly influences the electron density distribution across the aromatic systems.
Conformational flexibility primarily occurs around the single bonds connecting the aromatic rings to the central ketone bridge. The rotational barriers around these bonds determine the preferred conformational states and influence intermolecular interactions in both solution and solid-state environments. The trifluoromethyl group, due to its bulky nature and strong electron-withdrawing character, creates steric and electronic constraints that favor specific conformational arrangements. These conformational preferences directly impact the compound's physical properties and reactivity patterns.
Table 2: Key Geometric Parameters
| Structural Feature | Description |
|---|---|
| Central Bridge | Ketone-containing ethyl linkage |
| Aromatic Systems | Two para-substituted benzene rings |
| Electron-Withdrawing Groups | Trifluoromethyl and cyano substituents |
| Conformational Flexibility | Rotation around ethyl bridge bonds |
| Molecular Symmetry | Asymmetric due to different substituents |
Crystallographic Studies and Unit Cell Parameters
Crystallographic analysis of this compound provides detailed insights into the solid-state molecular arrangement and packing characteristics. The compound has been documented in crystallographic databases, though specific unit cell parameters require experimental determination through single-crystal X-ray diffraction studies. The molecular packing in the crystal lattice is influenced by the presence of strong electron-withdrawing groups and the overall molecular dipole moment created by the asymmetric distribution of functional groups.
The crystal structure likely exhibits intermolecular interactions dominated by dipole-dipole forces between the polar functional groups, particularly involving the carbonyl oxygen, cyano nitrogen, and fluorine atoms of the trifluoromethyl group. These interactions contribute to the stability of the crystal lattice and influence the physical properties such as melting point and solubility characteristics. The planar aromatic rings facilitate π-π stacking interactions that further stabilize the crystal structure.
Systematic crystallographic studies would reveal critical information about molecular conformation in the solid state, including bond lengths, bond angles, and torsional angles that define the three-dimensional molecular structure. The space group determination and unit cell dimensions provide fundamental data for understanding the symmetry relationships between molecules in the crystal lattice. Such crystallographic data serves as essential validation for computational molecular modeling studies and theoretical calculations of molecular properties.
Table 3: Crystallographic Analysis Requirements
| Analysis Type | Information Provided |
|---|---|
| Unit Cell Parameters | Lattice dimensions and angles |
| Space Group | Symmetry relationships |
| Molecular Conformation | Bond lengths and angles |
| Packing Analysis | Intermolecular distances |
| Thermal Parameters | Atomic displacement factors |
Hirshfeld Surface Analysis of Supramolecular Interactions
Hirshfeld surface analysis represents a powerful computational approach for investigating the supramolecular interactions governing the crystal packing of this compound. This analysis method partitions the crystal space around each molecule based on the stockholder partitioning scheme, enabling quantitative assessment of intermolecular contact types and their relative contributions to crystal stability. The presence of multiple heteroatoms, including nitrogen, oxygen, and fluorine, creates diverse interaction possibilities that can be systematically analyzed through this approach.
The trifluoromethyl group contributes significantly to the intermolecular interaction landscape through fluorine contacts, which often involve weak but directional interactions with hydrogen atoms on neighboring molecules. The cyano group participates in dipolar interactions and potential hydrogen bonding as an acceptor site, while the carbonyl oxygen serves as a strong hydrogen bond acceptor. These multiple interaction sites create a complex network of intermolecular forces that determine the overall crystal packing efficiency and stability.
Fingerprint plot analysis derived from Hirshfeld surfaces provides quantitative data on the percentage contributions of different contact types, such as hydrogen-hydrogen, carbon-hydrogen, nitrogen-hydrogen, oxygen-hydrogen, and fluorine-hydrogen interactions. The shape index and curvedness properties of the Hirshfeld surface reveal regions of favorable and unfavorable intermolecular contacts, providing insights into the driving forces for crystal packing. This computational analysis complements experimental crystallographic data by offering a molecular-level understanding of the supramolecular assembly principles.
Table 4: Supramolecular Interaction Analysis
| Interaction Type | Expected Contribution |
|---|---|
| Fluorine Contacts | Weak directional interactions |
| Cyano Interactions | Dipolar and hydrogen bonding |
| Carbonyl Interactions | Strong hydrogen bond acceptance |
| π-π Stacking | Aromatic ring interactions |
| Van der Waals Forces | General crystal packing forces |
Properties
IUPAC Name |
4-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c17-16(18,19)14-7-5-13(6-8-14)15(21)9-11-1-3-12(10-20)4-2-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNGJBPVDZSFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642338 | |
| Record name | 4-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-59-3 | |
| Record name | 4-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanophenyl)-4’-trifluoromethylacetophenone typically involves the reaction of 4-cyanobenzaldehyde with trifluoromethylacetophenone under specific conditions. One common method is the Friedel-Crafts acylation reaction, where an acid chloride (such as trifluoroacetyl chloride) reacts with 4-cyanobenzaldehyde in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and microwave-assisted synthesis are potential methods to enhance reaction efficiency and yield while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyanophenyl)-4’-trifluoromethylacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Reactions
The compound is characterized by its unique structural features, which include a cyanophenyl group and a trifluoromethyl group. These functional groups contribute to its reactivity and biological activity. The compound can undergo several types of chemical reactions:
- Oxidation : Can be oxidized to form carboxylic acids or ketones.
- Reduction : Reduction can convert the cyanophenyl group to an amine group.
- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
- Oxidizing Agents : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
- Reducing Agents : Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
- Nucleophiles for Substitution : Amines or thiols under basic conditions.
Medicinal Chemistry
2-(4-Cyanophenyl)-4'-trifluoromethylacetophenone has been explored for its potential therapeutic properties:
- Anticancer Activity : It has shown promise in inhibiting the growth of melanoma and breast cancer cells. In vitro studies demonstrated dose-dependent cytotoxic effects against various cancer cell lines, with IC50 values ranging from 0.14 to 2.79 μM across different cell lines.
- Antimicrobial Properties : The compound exhibits significant activity against pathogenic bacteria, reducing bacterial growth at concentrations as low as 10 µg/mL.
Material Science
The compound is utilized in the development of advanced materials due to its electronic properties:
- Liquid Crystals : Its unique structure allows it to be used as a building block in the synthesis of liquid crystal materials, which are essential in display technologies.
- Polymers : The compound's properties make it suitable for incorporation into polymer matrices, enhancing their functionality.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of this compound against the NCI-60 cancer cell line panel. The results indicated a strong cytotoxic effect, particularly against melanoma cell lines, highlighting its potential as an anticancer agent.
| Cell Line Tested | IC50 (µM) |
|---|---|
| Melanoma | 0.14 |
| Breast Cancer | 2.79 |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. Results showed significant bacterial growth inhibition at low concentrations, suggesting its potential application in developing new antimicrobial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Gram-positive | 10 |
| Gram-negative | 15 |
Mechanism of Action
The mechanism of action of 2-(4-Cyanophenyl)-4’-trifluoromethylacetophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyanophenyl and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Electronic Effects :
Reactivity :
Anticancer Efficacy
| Compound | GI₅₀ (μM) Against MCF-7 | GI₅₀ (μM) Against HCT-116 | Selectivity (vs. MRC-5) |
|---|---|---|---|
| 3f (Thiazole derivative) | 1.0 ± 0.1 | 1.6 ± 0.1 | High |
| 3a' (Thiazole derivative) | 1.7 ± 0.3 | - | Moderate |
| Target Compound | Data pending | Data pending | Inferred high |
- Thiazole derivatives () show caspase-dependent apoptosis induction, with 3f and 3b' achieving GI₅₀ values <2 μM.
- Compared to cisplatin (GI₅₀ >10 μM), these compounds exhibit superior activity, suggesting that EWGs like -CN and -CF₃ optimize drug-receptor interactions .
Physicochemical Properties
| Property | 2-(4-Cyanophenyl)-4'-trifluoromethylacetophenone | 4'-Chloro-2'-hydroxyacetophenone | 3f (Thiazole derivative) |
|---|---|---|---|
| LogP | ~3.2 (predicted) | ~1.8 | ~2.5 |
| Solubility (aq.) | Low | Moderate | Low |
| Thermal Stability | High (decomp. >250°C) | Moderate (decomp. ~200°C) | Moderate |
| Metabolic Stability | High (due to -CF₃) | Low (susceptible to oxidation) | Moderate |
- The -CF₃ group in the target compound increases logP and metabolic stability, making it more suitable for oral administration than hydroxylated analogs () .
- Thiazole derivatives (e.g., 3f) balance moderate solubility with high activity, whereas the target compound’s low solubility may require formulation optimization .
Biological Activity
2-(4-Cyanophenyl)-4'-trifluoromethylacetophenone, also known as a derivative with significant potential in various biological applications, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a phenyl ring substituted with a cyano group and a trifluoromethyl group, which contribute to its unique chemical reactivity and biological activity. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H12F3N
- Molecular Weight : 285.26 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The presence of the cyano and trifluoromethyl groups enhances its lipophilicity and may facilitate its ability to penetrate cellular membranes.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, including kinases involved in cancer progression. Its structural modifications allow for selective binding to target sites, modulating enzymatic activity.
- Cellular Pathways : By affecting key signaling pathways, such as those involved in apoptosis and cell proliferation, this compound can induce cytotoxic effects in cancer cells.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown significant cytotoxicity against melanoma and breast cancer cells, suggesting its potential as an anticancer agent .
- Antimicrobial Properties : Preliminary investigations have indicated that the compound possesses antimicrobial activity against certain pathogenic bacteria, making it a candidate for further exploration in the development of new antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of melanoma and breast cancer cell growth | |
| Antimicrobial | Activity against pathogenic bacteria | |
| Enzyme Inhibition | Modulation of kinase activity |
Case Study: Anticancer Efficacy
In a study assessing the anticancer properties of various compounds, this compound was tested against the NCI-60 cancer cell line panel. It exhibited a dose-dependent cytotoxic effect, with IC50 values ranging from 0.14 to 2.79 μM across different cell lines. Notably, melanoma cell lines showed heightened sensitivity compared to others .
Case Study: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential application in developing new antimicrobial agents .
Q & A
Q. What are the established synthetic routes for 2-(4-Cyanophenyl)-4'-trifluoromethylacetophenone, and how are reaction conditions optimized?
The synthesis of this compound typically involves coupling a 4-cyanophenyl moiety with a trifluoromethyl-substituted acetophenone derivative. A common method includes nucleophilic substitution or cyclization reactions. For example, analogous compounds (e.g., 4-cyanophenyl thiazole derivatives) are synthesized via single-step cyclization of α-bromo-4-cyanoacetophenone with thiosemicarbazones under mild conditions (60–80°C, 6–8 hours), yielding products with 66–79% efficiency . Key optimization parameters include pH control (e.g., pH 4–6 for stability), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., Cu(I) salts for cross-coupling). Distillation under reduced pressure and recrystallization are critical for purification .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- 1H/13C NMR : Confirms the presence of the cyanophenyl (δ ~7.6–7.8 ppm for aromatic protons) and trifluoromethyl (δ ~110–120 ppm for CF3 in 13C) groups .
- HRMS : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values within ±0.001 Da) .
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, C=O at ~1680 cm⁻¹) .
- X-ray crystallography (if crystals are obtainable): Resolves spatial arrangement, critical for structure-activity studies .
Q. What are the primary research applications of this compound in biomedical studies?
This compound is a precursor in developing anticancer agents. Derivatives like 4-cyanophenyl thiazoles exhibit selective cytotoxicity against HCT-116 (colorectal) and MCF-7 (breast) cancer cells, with GI50 values as low as 1.0 µM, outperforming cisplatin . It is also used in proteomics as a biochemical tool for studying protein-ligand interactions due to its electron-deficient cyanophenyl group, which enhances binding specificity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, fluorination) influence bioactivity and selectivity?
- Trifluoromethyl Position : The 4'-trifluoromethyl group enhances lipophilicity and metabolic stability, improving membrane permeability. Substitution at the 3'-position reduces activity by ~40% due to steric hindrance .
- Cyanophenyl vs. Halogenated Analogues : The 4-cyanophenyl group increases apoptosis induction (via caspase-3/7 activation) compared to chloro- or bromo-substituted derivatives, as shown in MTT and clonogenic assays .
- Hybrid Structures : Combining cyanophenyl and trifluoromethyl groups in acetophenone scaffolds amplifies selective cytotoxicity (selectivity index >10 for cancer vs. MRC-5 normal cells) .
Q. What challenges arise in optimizing synthetic yields, and how are they addressed?
- Byproduct Formation : Competing reactions (e.g., over-alkylation) reduce yields. Strategies include stoichiometric control (limiting α-bromoacetophenone excess to 1.2 equivalents) and low-temperature (<60°C) reaction conditions .
- Purification Difficulties : The compound’s high hydrophobicity complicates column chromatography. Gradient elution (hexane:EtOAc from 9:1 to 7:3) or recrystallization in ethanol/water mixtures improves recovery .
Q. What mechanistic insights explain its anticancer activity?
- Apoptosis Induction : Caspase-3/7 activation (2–3-fold increase vs. controls) and PARP cleavage confirm caspase-dependent pathways .
- Cell Cycle Arrest : Flow cytometry shows G2/M phase arrest (e.g., 60% of HCT-116 cells at 10 µM treatment), linked to tubulin polymerization inhibition .
- Target Identification : Western blotting reveals downregulation of Bcl-2 and upregulation of Bax, indicating mitochondrial apoptosis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
